molecular formula C9H9FO3 B6358590 3-Fluoro-2-methoxy-5-methylbenzoic acid CAS No. 1427427-96-0

3-Fluoro-2-methoxy-5-methylbenzoic acid

Cat. No. B6358590
CAS RN: 1427427-96-0
M. Wt: 184.16 g/mol
InChI Key: XQLNAFMTEWKAEJ-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxy-5-methylbenzoic acid is an aryl fluorinated building block . It is derived from methylbenzoic acid, also known as ortho-toluic acid . It is used in the GC-MS detection of metabolites from cell cultures containing 6-fluoro-3-methylphenol .


Synthesis Analysis

3-Fluoro-2-methylbenzoic acid is synthesized from methylbenzoic acid . Acetoxy-methylbenzoic anhydride is synthesized from 3-fluoro-2-methylbenzoic acid, demonstrating antibiotic activity with a minimum inhibitory concentration (MIC) of 500–1000 μg/mL .


Molecular Structure Analysis

The molecular formula of this compound is C9H9FO3 . The molecular weight is 170.14 g/mol .


Chemical Reactions Analysis

Diarylmethanes, which are novel building blocks for sodium-glucose transporter 2 (SGLT2) inhibitors, can be obtained from 3-fluoro-2-methylbenzoic acid through Friedel-Crafts acylation, followed by a reduction reaction .


Physical And Chemical Properties Analysis

3-Fluoro-2-methylbenzoic acid is a solid substance . It has a melting point of 158-160 °C .

Scientific Research Applications

3-Fluoro-2-methoxy-5-methylbenzoic acid has been studied for its potential applications in the medical and scientific fields. It has been studied for its ability to act as an anti-inflammatory agent, an anti-bacterial agent, and a potential drug for the treatment of cancer. Additionally, it has been studied for its potential to be used in laboratory experiments, such as enzyme assays, as a model compound for drug development, and as a probe for the study of proteins and enzymes.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Fluoro-2-methoxy-5-methylbenzoic acid in laboratory experiments is its relatively simple synthesis method. Additionally, it has been shown to have anti-inflammatory, anti-bacterial, and anti-cancer effects in laboratory studies, making it a useful model compound for drug development. The main limitation of using this compound in laboratory experiments is its relatively low solubility, which can make it difficult to use in certain experiments.

Future Directions

The potential future directions for 3-Fluoro-2-methoxy-5-methylbenzoic acid include further research into its mechanism of action, its potential therapeutic applications, and its potential use in laboratory experiments. Additionally, further research could be conducted into the potential of using this compound in combination with other compounds to enhance its effects. Additionally, further research could be conducted into the potential of using this compound as a model compound for drug development. Finally, further research could be conducted into the potential of using this compound as a probe for the study of proteins and enzymes.

Synthesis Methods

3-Fluoro-2-methoxy-5-methylbenzoic acid can be synthesized through a two-step reaction involving the reaction of 5-methylbenzoic acid with fluoroacetic acid and subsequent hydrolysis of the product. The reaction is carried out in an aqueous medium and the final product is obtained in yields of up to 90%. The reaction is relatively straightforward and can be carried out in a laboratory setting.

Safety and Hazards

3-Fluoro-2-methylbenzoic acid is classified as a combustible solid . It can cause skin and eye irritation and may cause respiratory system irritation . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended when handling this chemical .

Biochemical Analysis

Biochemical Properties

It is known that the compound can participate in reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Molecular Mechanism

The molecular mechanism of action of 3-Fluoro-2-methoxy-5-methylbenzoic acid is not well defined. It is known that the compound can participate in reactions at the benzylic position

properties

IUPAC Name

3-fluoro-2-methoxy-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-5-3-6(9(11)12)8(13-2)7(10)4-5/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQLNAFMTEWKAEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)F)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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